molecular formula C17H12N2 B8664054 2-(1H-Indol-2-yl)quinoline CAS No. 52191-66-9

2-(1H-Indol-2-yl)quinoline

Cat. No.: B8664054
CAS No.: 52191-66-9
M. Wt: 244.29 g/mol
InChI Key: QLPPJQFZENAKCJ-UHFFFAOYSA-N
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Description

2-(1H-Indol-2-yl)quinoline is a useful research compound. Its molecular formula is C17H12N2 and its molecular weight is 244.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

52191-66-9

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

2-(1H-indol-2-yl)quinoline

InChI

InChI=1S/C17H12N2/c1-3-7-14-12(5-1)9-10-16(18-14)17-11-13-6-2-4-8-15(13)19-17/h1-11,19H

InChI Key

QLPPJQFZENAKCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The indolyl-tetrahydroquinoline was made according to the established lanthanide triflate catalyzed Kobayashi chemistry (for a leading reference, see Kobayashi, S.; Ishitani, H.; Nagayama, S. Synthesis, 1995, 1195-1202). The tetrahydroquinoline (50.0 mg, 0.102 mmol) was dissolved in 10 mL anhydrous dichloromethane and the solution was cooled to 0° C. under nitrogen atmosphere. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (47.6 mg, 0.210 mmol) in 2 mL dichloromethane was then added in a drop-wise fashion. The reaction mixture was stirred at 0° C. for additional 30 minutes. The reaction crude was filtered through celite and the solvent was evaporated in vacuo to supply a yellow solid. Further purification by flash column chromatography (alumina basic, CH2Cl2/MeOH=20:1) yielded 27.5 mg of indolyl-quinoline 517.
Name
indolyl-tetrahydroquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
lanthanide triflate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
47.6 mg
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Four

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